(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol
Overview
Description
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . It is primarily used in research and development settings, particularly as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol typically involves the reaction of 6-chloropyridazine with piperidine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its primary use in research and development rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for higher yields and purity, potentially incorporating continuous flow chemistry techniques for scalability .
Chemical Reactions Analysis
Types of Reactions
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the piperidine ring or the pyridazine moiety.
Substitution: The chlorine atom on the pyridazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
(1-(6-Chloropyridazin-3-yl)piperidine: Similar structure but lacks the methanol group.
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)amine: Similar structure but contains an amine group instead of methanol.
Uniqueness
The presence of the methanol group in (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol provides unique reactivity and potential for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-1-2-10(13-12-9)14-5-3-8(7-15)4-6-14/h1-2,8,15H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLASJDXVKFBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599767 | |
Record name | [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094223-48-9 | |
Record name | [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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